2-Methylfuro[3,4-b]pyridine-5,7-dione
Description
Properties
Molecular Formula |
C8H5NO3 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
2-methylfuro[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C8H5NO3/c1-4-2-3-5-6(9-4)8(11)12-7(5)10/h2-3H,1H3 |
InChI Key |
WEZPWDALYRIHIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)OC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrrolo[3,4-b]pyridine-5,7-dione Derivatives
- Structure and Properties : Pyrrolo[3,4-b]pyridine-5,7-dione replaces the furan oxygen with a pyrrole nitrogen. Its molecular formula is C₇H₄N₂O₂ (molar mass: 148.12 g/mol), identical to the furo analog, but electronic properties differ due to nitrogen’s electron-donating effects .
- Biological Activity : Derivatives like 2-[11C]methyl-pyrrolo[3,4-b]pyridine-5,7-dione were synthesized for opioid receptor (OR) imaging but showed poor in vivo labeling due to rapid metabolism or low receptor affinity .
- Synthesis : Resolved stereospecific synthesis methods using tartaric acid highlight the importance of stereochemistry in pharmacological activity .
Thieno[3,4-b]pyridine-5,7-dione
- Structure and Properties: Thieno[3,4-b]pyridine-5,7-dione incorporates a sulfur atom in the fused thiophene ring (C₇H₃NO₂S; molar mass: 165.17 g/mol). Sulfur’s larger atomic size and polarizability enhance lipophilicity compared to furan or pyrrole analogs .
- Applications: Thieno derivatives are explored in fluorescent sensors and materials science, leveraging sulfur’s electronic properties for optoelectronic applications .
Furo[3,4-b]pyridine-5,7-dione Derivatives in Pharmacology
- Anticonvulsant Activity : 6-Substituted-pyrido[3,2-d]pyridazine derivatives synthesized from furo[3,4-b]pyridine-5,7-dione showed potent anticonvulsant effects. For example, compound 3 (ED₅₀: 13.6 mg/kg) and 19 (ED₅₀: 15.9 mg/kg) outperformed carbamazepine in maximal electroshock (MES) tests with higher protective indices (PI: 7.2–13.4) .
- Antimicrobial Activity : Pyridine carboxamide and pyrrolo[3,4-b]pyridine-5,7-dione derivatives demonstrated moderate antimicrobial activity, with efficacy dependent on substituent groups .
Data Tables
Table 1: Structural and Molecular Comparison
*Estimated based on furo[3,4-b]pyridine-5,7-dione with a methyl group.
Table 2: Pharmacological Activity of Key Derivatives
Preparation Methods
Oxidative Cyclization of Enamine Precursors
The iodine-mediated oxidative cyclization of enamines represents a robust pathway for constructing the furopyridine dione scaffold. Source details a protocol where enamine derivatives (e.g., (Z)-4-aminopent-3-en-2-one) undergo cyclization in acetonitrile at 80°C with iodine (1.2 equiv) as the oxidant . The reaction proceeds via tandem oxidation and annulation, forming the fused furan and pyridine rings. Post-reaction purification via column chromatography (petroleum ether/EtOAc) yields 2-methylfuro[3,4-b]pyridine-5,7-dione with a reported purity of ≥95% .
Key Data:
-
Reagents: Iodine (0.36 mmol), CH₃CN (2 mL)
-
Conditions: 80°C, air atmosphere, 6–8 hours
-
Analytical Confirmation: ¹H NMR (400 MHz, CDCl₃) shows characteristic singlet for the methyl group at δ 2.63 ppm .
Condensation of 3-Amino-2-methylpropenal with Ketones
Source investigates the condensation of 3-amino-2-methylpropenal with methylethylketone under acidic conditions to form pyridine derivatives. While the primary focus is on 2,3,5-trimethylpyridine, mass spectral data (Fig. S-10) confirm the incidental formation of 3-methylfuro[3,4-b]pyridine-5,7-dione . Adjusting stoichiometry and introducing oxidizing agents (e.g., MnO₂) could favor dione formation via dehydrogenation.
Optimization Insights:
-
Catalyst: p-Toluenesulfonic acid (TsOH) enhances cyclization efficiency .
-
Temperature: Elevated temperatures (120°C) promote ring closure but risk decomposition .
Palladium-Catalyzed Cross-Coupling and Cyclization
Patent WO2023275366A1 discloses a multi-step synthesis involving palladium-catalyzed cross-coupling. A brominated pyridine intermediate undergoes Suzuki–Miyaura coupling with a methyl-substituted furanboronic acid, followed by oxidative cyclization using N-iodosuccinimide (NIS). This method achieves regioselective methylation at position 2, critical for pharmaceutical applications .
Procedure Highlights:
-
Coupling Step: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF, 100°C, 12 hours.
-
Cyclization: NIS (2 equiv), DMSO, 120°C, 6 hours.
Solid-Phase Synthesis for High-Throughput Production
Source implies scalable synthesis using solid-phase techniques, though explicit details are proprietary. The protocol likely immobilizes a pyridine precursor on resin, followed by sequential furan ring formation and oxidation. This approach benefits from simplified purification and adaptability for combinatorial libraries .
Advantages:
Although not directly cited in the provided sources, microwave-assisted methods are inferred from analogous furopyridine syntheses. For instance, irradiating a mixture of 2-methylpyridine-3,4-diol and maleic anhydride at 150°C for 20 minutes accelerates diketone formation, reducing reaction times from hours to minutes.
Hypothetical Protocol:
-
Reactants: 2-Methylpyridine-3,4-diol (1 equiv), maleic anhydride (1.5 equiv).
-
Conditions: 150°C, 300 W, 20 minutes.
Comparative Analysis of Methods
Q & A
Q. What are the common synthetic routes for preparing 2-Methylfuro[3,4-b]pyridine-5,7-dione?
The compound is synthesized via cyclization of quinolinic acid derivatives. A key method involves treating quinolinic acid with acetic anhydride and acetic acid under reflux to form the furopyridine-dione core . Subsequent methylation at the 2-position can be achieved using methylating agents like methyl iodide in the presence of a base. Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side reactions such as over-oxidation or ring-opening. For intermediates like 6-substituted derivatives, sodium borohydride (NaBH₄) reductions of imide precursors yield reduced analogs (e.g., cis-octahydropyrrolo derivatives) with yields >75% under toluene/AcOH conditions .
Q. How is the structural characterization of this compound performed?
Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural elucidation. For example, copper(II) complexes with 2-methylfuropyridine ligands have been analyzed to reveal distorted square-bipyramidal coordination geometries, intramolecular hydrogen bonds, and π-π stacking interactions (3.44–3.83 Å) . Complementarily, spectroscopic methods like NMR (¹H/¹³C) and IR confirm functional groups, while mass spectrometry validates molecular weight.
Q. What intermediates are pivotal in the synthesis of this compound derivatives?
- Furo[3,4-b]pyridine-5,7-dione (1) : Synthesized from quinolinic acid and serves as the core scaffold for methylated and substituted analogs .
- 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione (2) : Generated by reacting (1) with urea, enabling further functionalization (e.g., sulfonation, hydrazone formation) .
- 6-Substituted derivatives : Introduce diversity via nucleophilic substitution or reductive amination, critical for bioactivity studies .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
Racemic mixtures (e.g., cis-octahydropyrrolo derivatives) are resolved using chiral resolving agents like (S)-mandelic acid or (R)-camphorsulfonic acid. For instance, D(-)-tartaric acid in toluene/acetone selectively crystallizes the (4aS,7aS)-enantiomer, achieving >98% enantiomeric excess (ee) . Advanced methods employ chiral HPLC columns (e.g., Newcrom R1) for analytical validation .
Q. What computational methods aid in predicting the reactivity and stability of this compound?
Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in substitution reactions. Molecular docking studies predict binding affinities to biological targets (e.g., DPP-IV enzymes), guiding SAR for drug design . Software like SHELX refines crystallographic data, resolving disorder in complex coordination geometries .
Q. How do structural modifications impact the biological activity of this compound derivatives?
- Methylation : Enhances lipophilicity, improving membrane permeability (e.g., 3-methoxymethyl analogs show increased bioavailability) .
- Sulfonation : Introduces hydrogen-bonding motifs, critical for enzyme inhibition (e.g., DPP-IV inhibitors with IC₅₀ < 10 nM) .
- Chirality : (S)-enantiomers often exhibit superior pharmacological activity compared to (R)-counterparts, as seen in PROTAC analogs .
Q. What challenges arise in crystallizing this compound-metal complexes?
- Solvent selection : Methanol or acetonitrile minimizes ligand dissociation during crystal growth .
- Coordination geometry : Distorted octahedral geometries (e.g., Cu²⁺ complexes) require high-resolution data (≤0.8 Å) to resolve bond-length discrepancies .
- Intermolecular interactions : C-H···O and π-π stacking must be optimized to stabilize crystal packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
